1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
1-phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)11-5-4-8-13(9-11)22-15(24)10-14(23)21(16(22)25)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMAVSVZXWVADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the diazinane ring. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents such as trifluoromethyl iodide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone frameworks exhibit promising antimicrobial properties. A study demonstrated that derivatives of 1-phenyl-2-sulfanylidene compounds showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties
Compounds similar to 1-phenyl-2-sulfanylidene have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Organic Synthesis Applications
Building Blocks in Synthesis
The compound serves as an important building block in organic synthesis. For instance, it has been utilized in the modified Julia olefination reaction to synthesize complex molecules such as stilbenes and other biologically active compounds . This reaction allows for the efficient formation of double bonds in organic molecules, showcasing the compound's versatility.
Synthesis of Fluorinated Compounds
The trifluoromethyl group present in the compound enhances its reactivity and selectivity in various reactions. It has been employed in synthesizing fluorinated intermediates, which are valuable in pharmaceuticals and agrochemicals due to their unique properties .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of 1-phenyl-2-sulfanylidene have been explored for their potential use in polymer chemistry. Their ability to act as cross-linking agents can improve the mechanical properties of polymers, making them suitable for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Substituents : Diethyl groups at N1/N3 and a 2,4,5-trimethoxybenzylidene group at C3.
- Key Findings : The molecule exhibits near-planarity between the benzylidene and diazinane-dione rings (dihedral angle = 1.41°), favoring π-π stacking interactions. This planarity contrasts with bulkier substituents (e.g., trifluoromethylphenyl), which may introduce steric hindrance .
- Molecular Weight : ~414.44 g/mol (C₂₁H₂₆N₂O₅S).
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Substituents : 4-Methoxyphenyl at N1.
- Key Findings : The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents compared to the target compound’s -CF₃ group. However, reduced lipophilicity may limit membrane permeability .
- Molecular Weight : 274.28 g/mol (C₁₁H₁₀N₂O₃S).
Modifications Impacting Pharmacokinetics
5-{1-[2-(Dimethylamino)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- Substituents: A dimethylaminoethyl-pyridine moiety at C4.
- Key Findings: The dimethylaminoethyl group enhances water solubility and bioavailability.
5-[1-(2-Methoxyethyl)-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Substituents : Methoxyethyl-pyridine at C5.
- Key Findings : The methoxyethyl chain balances lipophilicity and solubility (logP ~2.5). Molecular weight = 361.34 g/mol, slightly lower than the target compound .
Role of Aromatic and Heterocyclic Substituents
5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Substituents: Benzodioxolylamino at C5 and cyclopropyl at N1.
- Molecular weight = ~363.36 g/mol (C₁₅H₁₃N₃O₄S) .
Structural and Functional Data Table
Biological Activity
1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
The compound has the following chemical attributes:
- IUPAC Name : this compound
- Molecular Formula : C15H12F3N2O2S
- Molecular Weight : 353.33 g/mol
- SMILES Notation : FC(F)(F)C1=CC=CC(=C1)N1C(=O)C(S)=N(C(=O)C1=N)
Biological Activity Overview
The biological activity of this compound is primarily linked to its effects on various cellular processes, including enzyme inhibition and potential anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Phenyl-2-sulfanylidene derivatives exhibit significant anticancer activity. For instance, sulfamoylated derivatives have shown promise as steroid sulfatase (STS) inhibitors, which are crucial in breast cancer treatment. The most potent derivatives in these studies demonstrated IC50 values in the submicromolar range, indicating strong inhibitory effects on STS activity .
Enzyme Inhibition
The compound’s structure suggests potential interactions with various enzymes. For example, its thiazolidinone moiety may play a role in inhibiting enzymes involved in cancer progression. Research indicates that modifications to the phenyl ring can enhance enzyme inhibition potency .
Study 1: In Vitro Enzymatic Assays
A study focused on evaluating the inhibitory effects of various sulfamoylated compounds on STS found that certain substitutions at the meta position of the phenyl ring significantly enhanced inhibitory potency. The most active derivative achieved an IC50 value of 36.78 nM in MCF-7 cells .
| Compound | IC50 (nM) | Substituent |
|---|---|---|
| 5l | 36.78 | Iodine |
| 4b | 45.00 | 3,5-Dichloro |
| 4m | 50.00 | Methyl |
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazolidinone derivatives revealed that the introduction of trifluoromethyl groups significantly affects biological activity. Compounds with these modifications were tested against multiple cancer cell lines, showing enhanced cytotoxicity and selectivity towards tumor cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
